molecular formula C14H11BO2 B114812 Anthracen-2-ylboronic Acid CAS No. 141981-64-8

Anthracen-2-ylboronic Acid

Cat. No. B114812
M. Wt: 222.05 g/mol
InChI Key: PKWBMOXZIMVOJT-UHFFFAOYSA-N
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Description

Anthracen-2-ylboronic Acid, also known as 2-anthrylboronic acid, is a chemical compound with the molecular weight of 222.05 . It is typically a crystal or powder in form and its color ranges from very pale yellow to pale yellow green or yellow .


Molecular Structure Analysis

The IUPAC name of Anthracen-2-ylboronic Acid is 2-anthrylboronic acid . The InChI code is 1S/C14H11BO2/c16-15(17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9,16-17H .


Physical And Chemical Properties Analysis

Anthracen-2-ylboronic Acid is a crystal or powder in form and its color ranges from very pale yellow to pale yellow green or yellow . It has a molecular weight of 222.05 . The compound is typically stored in a refrigerator .

Scientific Research Applications

Organic Photochemistry and Material Science

Anthracene derivatives, including Anthracen-2-ylboronic Acid, have been extensively studied due to their significant role in the development of organic photochemistry. These derivatives are utilized in various fields like material chemistry, thermochromic or photochromic chemistry, and organic light-emitting devices. Their applications extend to optical, electronic, and magnetic switches. Moreover, in biological systems, anthracene-based compounds are useful for probing DNA cleavage. They also show promising anti-cancerous properties and are recognized as carcinogenic to many living beings (Somashekar & Chetana, 2016).

Pest Management and Agricultural Crop Protection

Anthracene and its derivatives like Anthracen-2-ylboronic Acid find applications in pest management and agricultural crop protection. Anthraquinone, a derivative, is used as a chemical repellent, perch deterrent, insecticide, and feeding deterrent in various wildlife, including birds, some mammals, insects, and fishes. It meets the criteria for effective chemical repellents in terms of efficacy, potential for wildlife hazards, phytotoxicity, and environmental persistence. This makes Anthracen-2-ylboronic Acid derivatives valuable for non-lethal management of agricultural depredation caused by wildlife (DeLiberto & Werner, 2016).

Pulping Catalyst in Paper Production

Anthraquinone, closely related to Anthracen-2-ylboronic Acid, has been well documented as a pulping catalyst in scientific studies and mill applications. It increases the rate of delignification, allowing a reduction in pulping time, temperature, or chemical charge, and an increase in pulp yield. Despite the potential health risks and modest improvements in yield, anthraquinone and its derivatives have played a significant role in pulping processes (Hart & Rudie, 2014).

Electrosynthesis of Hydrogen Peroxide

Anthraquinone is crucial in the electrosynthesis of hydrogen peroxide, a process that is cost-effective and applicable on both large and small scales. The traditional method of hydrogen peroxide production involves anthraquinone, highlighting the significance of this class of compounds. The future of hydrogen peroxide electrosynthesis heavily depends on the design of complete and efficient electrosynthesis systems, in which anthraquinone and its derivatives can play a vital role (Perry et al., 2019).

Safety And Hazards

Anthracen-2-ylboronic Acid is associated with several hazard statements including H302, H315, H319, H332, H335 . These indicate that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fumes and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

anthracen-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BO2/c16-15(17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWBMOXZIMVOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC3=CC=CC=C3C=C2C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431849
Record name 2-anthracenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anthracen-2-ylboronic Acid

CAS RN

141981-64-8
Record name 2-anthracenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Anthraceneboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
L Zheng, J Li, K Zhou, X Yu, X Zhang, H Dong, W Hu - Nano Research, 2020 - Springer
… The synthetic route of 2,6-DAN is facile as it can be synthesized from 2,6-dibromonaphthalene and anthracen-2ylboronic acid with one step of Suzuki coupling. The yield of this reaction …
Number of citations: 28 link.springer.com
L Zheng, J Li, Y Wang, X Gao, K Yuan, X Yu, X Ren… - Nanoscale, 2019 - pubs.rsc.org
… As shown in Scheme 1, 2,7-DAN was synthesized from anthracen-2-ylboronic acid and 2,7-dibromonaphthalene with one step of Suzuki coupling in a total yield of 83.5%. The resulting …
Number of citations: 15 pubs.rsc.org
F Li, L Zheng, X Yu, S Li, S Liu, H Wu, Y Sun… - Materials Chemistry …, 2021 - pubs.rsc.org
… The synthetic procedure of 1,5-DAN is facile because it can be obtained from anthracen-2-ylboronic acid and 1,5-dibromonaphthalene by simple one-step Suzuki coupling with nearly …
Number of citations: 0 pubs.rsc.org
X Yu, L Zheng, J Li, P Yu, Z Liu, C Li, Y Zou, X Zhang… - Organic …, 2020 - Elsevier
… 2,5-dibromothieno [3,2-b] thiophene (1.00 g, 3.4 mmol), anthracen-2-ylboronic acid (1.64 g, 7.4 mmol), K 2 CO 3 (4.14 g, 2.0 M) and Pd (PPh 3 ) 4 (0.19 g, 0.17 mmol) was added to a …
Number of citations: 6 www.sciencedirect.com
TK An, HJ Yun, R Narote, R Kim, SU Lee, Y Kim… - Organic …, 2014 - Elsevier
… 6-Bromonaphthalen-2-ol and anthracen-2-ylboronic acid were purchased from Aldrich Chemical Co. Pd(PPh 3 ) 4 was purchased from Umicore. The other materials were of common …
Number of citations: 8 www.sciencedirect.com
S Venkateswarlu, S Kumar… - Asian Journal of Organic …, 2021 - Wiley Online Library
… PT10 was prepared as a white solid via a Suzuki C−C cross coupling reaction carried out on 3,4-dibromo-2,5-diphenylthiophene (1) (0.39 g, 1.0 mmol) with anthracen-2-ylboronic acid (…
Number of citations: 4 onlinelibrary.wiley.com
JP Rae - 2015 - search.proquest.com
Silicon holds a privileged position in organic chemistry as the carbon-silicon bond can be utilised in many important transformations. As such, developing practical and efficient methods …
Number of citations: 4 search.proquest.com
Y Hu, L Zheng, J Li, Y Huang, Z Wang, X Lu… - Advanced …, 2023 - Wiley Online Library
Phase‐change semiconductor is one of the best candidates for designing nonvolatile memory, but it has never been realized in organic semiconductors until now. Here, a phase‐…
Number of citations: 1 onlinelibrary.wiley.com
S Cai, Z Fu, W Xiao, Y Xiong, C Wang… - ACS Applied Materials …, 2020 - ACS Publications
Here, we report facile fabrication of two-dimensional (2D) Pd nanosheet (NS)-supported zero-dimensional (0D) Au nanoparticles via galvanic replacement. In the synthesis, the surface-…
Number of citations: 76 pubs.acs.org
DH Howe - 2020 - search.proquest.com
… Purification of anthracene functionalized copolymer: The product for the coupling reaction carried out between poly(BPEA-co-NIPAM) and anthracen-2-ylboronic acid was purified by …
Number of citations: 0 search.proquest.com

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